2-[(4-Bromophenyl)amino]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]butanehydrazide
Overview
Description
2-[(4-Bromophenyl)amino]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]butanehydrazide is a complex organic compound with the molecular formula C20H24BrN3O4. It is known for its unique structure, which includes a bromophenyl group and a trimethoxyphenyl group connected through a butanehydrazide linkage.
Preparation Methods
The synthesis of 2-[(4-Bromophenyl)amino]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]butanehydrazide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the hydrazide: The initial step involves the reaction of 4-bromoaniline with butanehydrazide under controlled conditions to form the intermediate hydrazide.
Condensation reaction: The intermediate hydrazide is then reacted with 3,4,5-trimethoxybenzaldehyde in the presence of a suitable catalyst to form the final product.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of solvents to increase yield and purity .
Chemical Reactions Analysis
2-[(4-Bromophenyl)amino]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]butanehydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromophenyl group allows for substitution reactions, where the bromine atom can be replaced by other functional groups using reagents like sodium iodide or copper(I) iodide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[(4-Bromophenyl)amino]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]butanehydrazide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 2-[(4-Bromophenyl)amino]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]butanehydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar compounds to 2-[(4-Bromophenyl)amino]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]butanehydrazide include:
2-[(4-Bromophenyl)amino]-N’-(4-nitrobenzylidene)propanohydrazide: Known for its similar structure but with a nitrobenzylidene group instead of a trimethoxyphenyl group.
2-[(4-Bromophenyl)amino]-N’-(3,4-dimethoxybenzylidene)butanehydrazide: Differing by the presence of a dimethoxybenzylidene group.
2-[(4-Bromophenyl)amino]-N’-(3,4,5-trimethoxybenzylidene)propanohydrazide: Similar but with a propanohydrazide linkage instead of butanehydrazide.
The uniqueness of 2-[(4-Bromophenyl)amino]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]butanehydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-(4-bromoanilino)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN3O4/c1-5-16(23-15-8-6-14(21)7-9-15)20(25)24-22-12-13-10-17(26-2)19(28-4)18(11-13)27-3/h6-12,16,23H,5H2,1-4H3,(H,24,25)/b22-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVACALLMQKFBS-WSDLNYQXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NN=CC1=CC(=C(C(=C1)OC)OC)OC)NC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)N/N=C/C1=CC(=C(C(=C1)OC)OC)OC)NC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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